molecular formula C23H27FN2O3 B4923025 N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide

N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide

Cat. No. B4923025
M. Wt: 398.5 g/mol
InChI Key: UNWMNKPGDIKEBP-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide, also known as BMS-986166, is a novel small molecule drug candidate that has been developed for the treatment of autoimmune diseases. This compound belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have been shown to be effective in the treatment of rheumatoid arthritis, systemic lupus erythematosus, and other autoimmune disorders.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide is based on its ability to selectively inhibit BTK, which is a critical mediator of B cell receptor signaling. By inhibiting BTK, N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide reduces the activation and proliferation of B cells, which leads to a decrease in the production of autoantibodies and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects in preclinical models of autoimmune diseases. These include a reduction in the levels of autoantibodies, pro-inflammatory cytokines, and chemokines, as well as a decrease in the infiltration of immune cells into affected tissues.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide is its high selectivity for BTK, which reduces the risk of off-target effects. Additionally, N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has shown a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes.

Future Directions

There are several future directions for the development of N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide and other BTK inhibitors. These include the evaluation of their efficacy and safety in clinical trials, the identification of biomarkers that can predict response to treatment, and the exploration of combination therapies with other immunomodulatory agents. Additionally, further studies are needed to understand the mechanisms underlying the potential cardiovascular and hematological side effects of BTK inhibitors.

Synthesis Methods

The synthesis of N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide involves several steps, including the preparation of the key intermediate, N-cyclopropyl-4-methoxybenzamide, and its subsequent coupling with the fluorobenzylpiperidine moiety. The final compound is obtained after purification by chromatography and crystallization.

Scientific Research Applications

N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been extensively studied in preclinical models of autoimmune diseases, where it has demonstrated potent anti-inflammatory and immunomodulatory effects. In particular, N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been shown to inhibit BTK, a key enzyme involved in the activation of B cells, which play a critical role in the pathogenesis of autoimmune disorders.

properties

IUPAC Name

N-cyclopropyl-3-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3/c1-28-21-9-6-16(23(27)25-18-7-8-18)14-22(21)29-19-10-12-26(13-11-19)15-17-4-2-3-5-20(17)24/h2-6,9,14,18-19H,7-8,10-13,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWMNKPGDIKEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide

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